11-Hydroxyyohimbine

Beschreibung

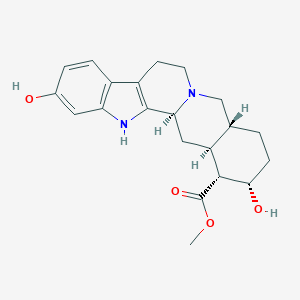

Structure

3D Structure

Eigenschaften

CAS-Nummer |

140405-13-6 |

|---|---|

Molekularformel |

C21H26N2O4 |

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

methyl (1S,15R,18S,19R,20S)-6,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C21H26N2O4/c1-27-21(26)19-15-9-17-20-14(13-4-3-12(24)8-16(13)22-20)6-7-23(17)10-11(15)2-5-18(19)25/h3-4,8,11,15,17-19,22,24-25H,2,5-7,9-10H2,1H3/t11-,15-,17-,18-,19+/m0/s1 |

InChI-Schlüssel |

MIUYYRGOYGWVDO-JHZUCGOESA-N |

SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=C(C=C5)O)O |

Isomerische SMILES |

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=C(N4)C=C(C=C5)O)O |

Kanonische SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=C(C=C5)O)O |

Andere CAS-Nummern |

140405-13-6 |

Synonyme |

11-hydroxy-yohimbine 11-hydroxyyohimbine |

Herkunft des Produkts |

United States |

Biosynthetic and Metabolic Pathways Involving 11 Hydroxyyohimbine

Precursor Pathways and Enzymatic Synthesis of Yohimbine (B192690)

Yohimbine is a pentacyclic monoterpenoid indole (B1671886) alkaloid, a class of natural products known for their structural complexity and significant pharmacological properties. tandfonline.comnih.govresearchgate.net Its biosynthesis is a sophisticated process that occurs in certain plant species, notably those of the Pausinystalia and Rauvolfia genera.

The molecular architecture of yohimbine is constructed from two primary building blocks: the amino acid tryptophan and the secoiridoid monoterpene secologanin. tandfonline.comnih.govresearchgate.net Tryptophan provides the characteristic indole ring and the adjacent ethylamine (B1201723) side chain, which form a core part of the final alkaloid structure. wikipedia.org Secologanin, a monoterpenoid derived from the iridoid pathway, supplies the remaining carbon framework necessary to complete the intricate pentacyclic system. nih.govresearchgate.net The biosynthesis is initiated by the condensation of tryptamine (B22526) (derived from the decarboxylation of tryptophan) with secologanin, a reaction catalyzed by the enzyme strictosidine (B192452) synthase. wikipedia.orgbiorxiv.org This key step produces strictosidine, the universal precursor for a vast array of monoterpenoid indole alkaloids. biorxiv.org

Table 1: Precursors in Yohimbine Biosynthesis

| Precursor | Chemical Class | Contribution to Yohimbine Structure |

|---|---|---|

| Tryptophan | Amino Acid | Indole ring and ethylamine side chain |

The synthesis of yohimbine is noted for its stereochemical complexity, as the final structure contains five chiral centers, leading to the possibility of numerous stereoisomers. tandfonline.comnih.gov The precise three-dimensional arrangement of these centers is crucial for the molecule's biological activity. Nature achieves this stereocontrol through highly specific enzymatic reactions.

Following the formation of strictosidine, a glucosidase enzyme (strictosidine β-glucosidase) removes the glucose moiety, generating a reactive iminium intermediate. biorxiv.org This intermediate is then channeled into various alkaloid pathways. The stereochemical outcome at the C3 position is a critical branch point. While most monoterpenoid indole alkaloids retain the 3(S) configuration from strictosidine, yohimbine and related compounds can exist in different stereochemical forms. biorxiv.orgresearchgate.net Recent research has identified an oxidase-reductase enzyme pair, heteroyohimbine/yohimbine/corynanthe C3-oxidase (HYC3O) and C3-reductase (HYC3R), that can collaboratively invert the stereochemistry from the 3(S) to the 3(R) configuration. biorxiv.org The reduction of intermediates by various reductases, such as yohimbane synthase, ultimately leads to the formation of the specific yohimbine skeleton with its defined stereochemistry. biorxiv.org

Tryptophan and Secologanin as Core Precursors

Human Metabolism of Yohimbine to 11-Hydroxyyohimbine

Upon entering the human body, yohimbine undergoes extensive first-pass metabolism, primarily in the liver. mdpi.com This metabolic process transforms yohimbine into several metabolites, with the two principal products being this compound and, to a lesser extent, 10-hydroxyyohimbine. mdpi.comeuropa.eu The this compound metabolite is pharmacologically active. mdpi.comeuropa.eu The conversion is mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comeuropa.eu

Research has identified two key hepatic enzymes responsible for the metabolism of yohimbine: CYP2D6 and CYP3A4. tandfonline.commdpi.comeuropa.eu The activity of these enzymes is a major determinant of the pharmacokinetic profile of yohimbine and can vary significantly among individuals, largely due to genetic polymorphisms. mdpi.comnih.gov

CYP2D6 is the principal enzyme responsible for the 11-hydroxylation of yohimbine, the metabolic pathway that produces this compound. tandfonline.commdpi.comeuropa.eudrugbank.com In vitro studies have confirmed that this pathway has the lowest Michaelis-Menten constant (K_m) and the highest intrinsic clearance, indicating it is the most efficient route for this specific metabolic conversion. drugbank.com The function of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. nih.govtandfonline.com This genetic variability in CYP2D6 activity is a primary reason for the extreme differences observed in yohimbine clearance among individuals. tandfonline.comtandfonline.com Individuals with reduced CYP2D6 function ("poor metabolizers") exhibit significantly lower clearance of yohimbine, leading to higher plasma concentrations of the parent drug. mdpi.comnih.gov

Table 2: Key Human Enzymes in Yohimbine Metabolism

| Enzyme | Location | Primary Metabolic Reaction | Key Findings |

|---|---|---|---|

| CYP2D6 | Liver | 11-hydroxylation of yohimbine to form this compound. tandfonline.commdpi.comnih.gov | Considered the most critical enzyme for this pathway. drugbank.comtandfonline.com Genetic polymorphisms cause vast inter-individual variability in metabolism. mdpi.comexamine.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 10-hydroxyyohimbine |

| This compound |

| Ajmalicine |

| Corynanthine |

| Rauwolscine (B89727) |

| Secologanin |

| Strictosidine |

| Tryptamine |

| Tryptophan |

Critical Role of CYP2D6 in 11-Hydroxylation

Genetic Polymorphisms in Drug-Metabolizing Enzymes and Their Impact

Genetic variations in the enzymes responsible for metabolizing yohimbine, particularly CYP2D6, are a primary cause of the significant differences observed in the drug's effects and clearance among individuals. mdpi.comnih.gov

The rate at which yohimbine is converted to this compound exhibits extreme variability among individuals, with differences of over 1000-fold reported. europa.euexamine.com This variation is largely attributed to genetic polymorphisms of the CYP2D6 enzyme. tandfonline.comexamine.com Studies have shown that individuals with genotypes corresponding to lower CYP2D6 enzyme activity metabolize yohimbine more slowly. examine.com In a study of 172 individuals, 17 people, primarily of European descent, showed no detectable plasma levels of this compound, highlighting a significant ethnic difference in metabolism. europa.eu This variability in metabolic rate is a key factor in the wide range of clinical effects observed with yohimbine. tandfonline.com

Pharmacogenetics, the study of how genes affect a person's response to drugs, is crucial in understanding the variable plasma concentrations of yohimbine and its metabolites. The CYP2D6 enzyme is responsible for the 11-hydroxylation of yohimbine, and its genetic polymorphisms lead to different metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultra-rapid metabolizers (UMs). mdpi.comnih.govnih.gov

Individuals with genotypes that result in impaired CYP2D6 function (poor metabolizers) exhibit reduced clearance and consequently higher plasma concentrations of the parent drug, yohimbine. mdpi.comnih.gov Conversely, extensive metabolizers show much higher clearance rates. mdpi.com The CYP3A4 genotype also contributes to determining the extent of yohimbine metabolism. europa.eunih.govnih.gov Studies comparing poor and extensive metabolizers have demonstrated that PMs exhibit a more pronounced increase in plasma noradrenaline levels after yohimbine administration. nih.govnih.gov

The influence of CYP2D6 genotype on yohimbine clearance is significant, as shown in the table below based on data from a phase I trial. nih.gov

| CYP2D6 Metabolizer Phenotype | Yohimbine Clearance Range (mL/min) |

|---|---|

| Poor Metabolizers (PM) | 25.3 - 39.6 |

| Extensive Metabolizers (EM) | up to 38,822 |

Data derived from a study observing clearance after both a 5 mg therapeutic dose and a 50 µg microdose of yohimbine. nih.gov

Interindividual Variability in 11-Hydroxylation Rates

Formation and Characteristics of Other Hydroxylated Metabolites (e.g., 10-Hydroxyyohimbine)

Besides the primary metabolite, this compound, yohimbine is also metabolized to 10-hydroxyyohimbine. tandfonline.comuni-heidelberg.deeuropa.eu This compound is generally considered a less active or inactive metabolite. europa.eunih.gov The chemical formula for 10-Hydroxyyohimbine is C21H26N2O4. ontosight.ai It is characterized as being highly water-soluble and is typically excreted rapidly in the urine, often being undetectable in plasma samples. nih.gov One study noted that following administration of yohimbine-HCl, the urinary excretion accounted for 14.3% ± 2.3% of 10-hydroxy-yohimbine, compared to only 0.3% ± 0.1% of 11-hydroxy-yohimbine. europa.eu The instability of 10-hydroxylated derivatives in dilute alkali solutions is a distinguishing chemical feature. researchgate.net

Alternative Biotransformation Routes

Beyond human metabolism, hydroxylated yohimbine derivatives can be produced through microbial processes and chemical synthesis.

Microbial Hydroxylation Processes (e.g., by Bacillus cereus var. fluorescens)

Microbial systems can serve as effective models for mammalian drug metabolism and can be used to produce metabolites. researchgate.netresearchgate.net Studies on the biotransformation of yohimbine using the bacterium Bacillus cereus var. fluorescens (ATCC 13824) revealed that this microorganism metabolized yohimbine into two different compounds: 18β-hydroxyyohimbine and 21α-hydroxyyohimbine. researchgate.netresearchgate.net While this specific organism did not produce this compound, other microbial hydroxylation of the yohimbine aromatic ring to form 9-, 10-, 11-, and 12-hydroxyyohimbine by other microorganisms has been reported. researchgate.net Various species of Streptomyces and fungi like Cunninghamella echinulata and C. bainieri have also been found to monohydroxylate yohimbine and related alkaloids at different positions. researchgate.net

Synthetic Methodologies for Hydroxylated Yohimbine Derivatives

Chemical synthesis provides a direct route to specific hydroxylated yohimbine metabolites. A one-step synthetic method has been developed to produce the two major human metabolites, 10- and this compound. nih.gov This process involves the direct hydroxylation of yohimbine with hydrogen peroxide in superacidic media at a low temperature. nih.gov This approach allows for the hydroxylation of all four positions on the benzene (B151609) portion of the yohimbine molecule, yielding the corresponding monohydroxylated derivatives. nih.gov Other synthetic strategies have focused on creating different derivatives, such as 1-hydroxyyohimbine and 14-hydroxylated yohimbines, through multi-step chemical reactions. jst.go.jpclockss.orgresearchgate.net

Pharmacological Mechanisms and Receptor Interactions of 11 Hydroxyyohimbine

Alpha-2 Adrenergic Receptor Antagonism

11-Hydroxyyohimbine's most notable pharmacological action is its role as an antagonist of alpha-2 adrenergic receptors. ontosight.ai This antagonism is central to its physiological effects.

Elucidation of Receptor Binding Characteristics

Research has demonstrated that this compound binds to alpha-2 adrenoceptors on human platelets and adipocytes. nih.gov Studies utilizing [3H]-RX 821002, a selective alpha-2 antagonist radioligand, have shown that this compound displaces this ligand from platelet and adipocyte membranes, confirming its binding to these receptors. nih.gov In biological assays, this binding translates to a functional antagonism, as evidenced by the inhibition of adrenaline-induced platelet aggregation and the prevention of UK14304-induced antilipolysis in adipocytes. nih.gov These findings establish that this compound possesses alpha-2 adrenoceptor antagonist properties. nih.govresearchgate.net

Comparative Receptor Affinity and Potency Relative to Yohimbine (B192690)

When directly compared to its parent compound, yohimbine, this compound exhibits a nuanced receptor affinity profile. In binding studies without plasma proteins, yohimbine shows a higher affinity for alpha-2 adrenoceptors, with the order of potency being yohimbine > this compound > 10-hydroxyyohimbine. nih.govresearchgate.net However, in functional biological studies, this compound and yohimbine demonstrate similar potencies in blocking the effects of alpha-2 adrenergic agonists. nih.govresearchgate.net This discrepancy is largely explained by differences in plasma protein binding.

Comparative Receptor Binding and Functional Potency

| Compound | Receptor Binding Affinity (in vitro) | Functional Antagonist Potency (in cells) |

|---|---|---|

| Yohimbine | Higher | Similar to this compound |

| This compound | Lower than Yohimbine | Similar to Yohimbine |

Influence of Plasma Protein Binding on Receptor Availability

The extent of plasma protein binding significantly impacts the availability of these compounds to interact with receptors. Yohimbine is highly bound to plasma proteins, with a bound fraction of 82%. nih.govresearchgate.net In contrast, this compound has a much lower bound fraction of 43%. nih.govresearchgate.net This lower plasma protein binding of this compound increases its free fraction in the plasma, making more of the compound available to bind to alpha-2 adrenergic receptors. europa.eu When binding studies are conducted in the presence of 5% albumin, which mimics physiological conditions, the apparent affinity of yohimbine is reduced approximately 10-fold, becoming similar to that of this compound. nih.govresearchgate.net This explains why, despite having a lower intrinsic binding affinity, this compound exhibits comparable biological effects to yohimbine. nih.govresearchgate.net

Plasma Protein Binding of Yohimbine and its Metabolites

| Compound | Percentage Bound to Plasma Proteins |

|---|---|

| Yohimbine | 82% |

| This compound | 43% |

| 10-Hydroxyyohimbine | 32% |

Modulation of Neurotransmitter Systems

The antagonism of alpha-2 adrenergic receptors by this compound directly influences the release of certain neurotransmitters, most notably norepinephrine (B1679862).

Direct Influence on Norepinephrine Release Dynamics

Alpha-2 adrenergic receptors are predominantly located presynaptically on noradrenergic neurons and function as autoreceptors, providing negative feedback to inhibit further norepinephrine (NE) release. mdpi.com By blocking these receptors, both yohimbine and its active metabolite, this compound, disrupt this negative feedback loop. nih.gov This antagonism leads to a net increase in the release of norepinephrine into the synaptic cleft, resulting in enhanced sympathetic activity. mdpi.comnih.gov This stimulatory effect on NE release is a key mechanism underlying the physiological actions of this compound. nih.gov

In Vitro Experimental Methodologies and Findings for 11 Hydroxyyohimbine

Cellular Bioactivity Assays

Cellular bioactivity assays are crucial for understanding the physiological effects of a compound at the cellular level. For 11-Hydroxyyohimbine, these assays have primarily focused on its role in modulating platelet aggregation and inhibiting lipolysis in adipocytes.

Assessment of Platelet Aggregation Modulation

In vitro studies have demonstrated that this compound is an active metabolite of yohimbine (B192690), exhibiting the ability to inhibit platelet aggregation. nih.govresearchgate.net Research comparing this compound to its parent compound, yohimbine, found that both substances show similar efficacy in inhibiting adrenaline-induced platelet aggregation. nih.govresearchgate.net This suggests that the hydroxylation of yohimbine at the 11th position does not diminish its anti-platelet activity. The primary mechanism behind this effect is the antagonism of α2-adrenergic receptors on platelets. nih.govresearchgate.net

| Compound | Effect on Platelet Aggregation | Mechanism of Action |

| This compound | Inhibition of adrenaline-induced aggregation | α2-adrenoceptor antagonism |

| Yohimbine | Inhibition of adrenaline-induced aggregation | α2-adrenoceptor antagonism |

Investigation of Adipocyte Lipolysis Inhibition

The breakdown of stored fat in adipocytes, a process known as lipolysis, is another area where this compound has been investigated. Similar to its effects on platelets, this compound has been shown to inhibit lipolysis in adipocytes. nih.govresearchgate.net Specifically, it counteracts the anti-lipolytic effect induced by α2-adrenoceptor agonists like UK14304. nih.govresearchgate.net This inhibitory action on lipolysis is comparable to that of yohimbine, indicating that this compound retains the α2-adrenoceptor antagonist properties of its parent compound in fat cells. nih.govresearchgate.net This is significant as α2-adrenoceptors play a regulatory role in lipolysis.

Receptor Binding Studies

To further elucidate the mechanism of action of this compound, receptor binding studies have been conducted. These studies are essential for characterizing the affinity of the compound for specific receptors.

Radioligand Displacement Assays for Characterizing Binding Affinity

Radioligand displacement assays are a standard method to determine the binding affinity of a compound to a receptor. In these assays, a radiolabeled ligand known to bind to the receptor of interest is used. The ability of an unlabeled compound, in this case, this compound, to displace the radioligand is measured, providing an indication of its binding affinity.

Studies using the radioligand [3H]-RX 821002, a selective α2-adrenoceptor antagonist, have been performed on membranes from both human platelets and adipocytes. nih.govresearchgate.net These experiments revealed that yohimbine and its metabolites, including this compound, displace the radioligand. nih.govresearchgate.net The order of potency for this displacement was found to be yohimbine > this compound > 10-OH-yohimbine. nih.govresearchgate.net This indicates that while this compound does bind to α2-adrenoceptors, its affinity is slightly lower than that of yohimbine under these specific assay conditions. nih.govresearchgate.net

| Compound | Relative Binding Affinity (α2-adrenoceptors) |

| Yohimbine | Highest |

| This compound | Intermediate |

| 10-OH-yohimbine | Lowest |

Methodological Considerations for In Vitro Receptor Characterization

An interesting observation in the in vitro characterization of this compound relates to the experimental conditions. While initial binding studies showed a tenfold lower affinity for α2-adrenoceptors compared to yohimbine, this discrepancy was resolved when the binding buffer was supplemented with 5% albumin. nih.govresearchgate.net In the presence of albumin, the apparent affinity of yohimbine was reduced approximately tenfold, becoming similar to that of this compound. nih.govresearchgate.net

This finding highlights a crucial methodological consideration: the influence of plasma proteins on ligand binding. Yohimbine exhibits a higher degree of binding to plasma proteins (82%) compared to this compound (43%). nih.govresearchgate.net This difference in protein binding likely explains the initial discrepancy between the binding affinity and the observed biological activity, where both compounds showed similar potencies in cellular assays. nih.govresearchgate.net Therefore, when conducting in vitro receptor characterization, it is important to consider the potential impact of plasma proteins to obtain results that are more representative of the in vivo situation.

Mechanistic Studies in Preclinical Animal Models Pertaining to 11 Hydroxyyohimbine

Adrenergic System Modulation and Physiological Outcomes

The primary pharmacological action of yohimbine (B192690) and its metabolites is the selective antagonism of α2-adrenergic receptors. nih.govmdpi.com This blockade disrupts the negative feedback loop that normally inhibits norepinephrine (B1679862) release, leading to increased levels of this neurotransmitter in the synaptic cleft and enhanced sympathetic activity. nih.govmdpi.com

Utility of Specific Animal Models for Alpha-Adrenergic Antagonism Research (e.g., Dog Models)

Dog models have proven particularly useful in research on alpha-adrenergic antagonism. Studies in dogs have been conducted to assess the in vivo efficacy of various alpha-adrenergic antagonists. auajournals.org For instance, canine models have been used to investigate the effects of yohimbine on neurogenic orthostatic hypotension, a condition characterized by a sharp drop in blood pressure upon standing. nih.gov In a study involving chloralose-anesthetized dogs with sinoaortic denervation, yohimbine was shown to delay the blood pressure fall associated with head-up tilting, an effect attributed to an increase in sympathetic tone. nih.gov

Another application of the dog model is in studying cyclic blood flow alterations in stenosed coronary arteries. Research has shown that yohimbine can inhibit these cyclic flow reductions, suggesting that α2-adrenergic agonists may play a role in this phenomenon. nih.gov Furthermore, dog models have been employed to compare the efficacy of yohimbine with other α2-adrenergic antagonists in treating amitraz (B1667126) intoxication. unesp.brresearchgate.net These studies have demonstrated that while yohimbine effectively reverses the sedation and other effects of amitraz, it can also induce cardiorespiratory side effects like tachycardia and tachypnea. unesp.brresearchgate.net

Contributions to Understanding Norepinephrine Dynamics in Vivo

Preclinical studies have significantly advanced our understanding of how yohimbine and its active metabolite, 11-hydroxyyohimbine, influence norepinephrine dynamics. By blocking presynaptic α2-adrenoceptors, yohimbine increases the release of norepinephrine. nih.gov This, in turn, stimulates β-adrenoceptors and, to a lesser degree, α2B- and α1-adrenoceptors. nih.gov This increased noradrenergic activity is central to many of yohimbine's physiological effects. nih.gov

The development of advanced techniques like in vivo microdialysis has allowed for the direct measurement of neurotransmitter levels in specific brain regions. nih.gov Studies combining microdialysis with positron emission tomography (PET) in Göttingen minipigs have confirmed that challenges which increase extracellular noradrenaline concentrations lead to a corresponding decrease in the binding of the radiotracer ¹¹C-yohimbine. nih.gov This inverse correlation provides strong evidence that ¹¹C-yohimbine PET can be a valuable tool for assessing acute changes in synaptic noradrenaline. nih.gov

Advanced Imaging Techniques for Receptor Mapping

The development of sophisticated imaging techniques, particularly Positron Emission Tomography (PET), has revolutionized the study of receptor systems in living organisms.

Positron Emission Tomography (PET) Studies with Radiotracers (e.g., ¹¹C-Yohimbine)

PET imaging utilizes radiotracers, which are molecules labeled with a positron-emitting isotope like Carbon-11 (¹¹C). bruker.com For studying the α2-adrenergic system, ¹¹C-yohimbine has emerged as a key radioligand. nih.govsnmjournals.org This tracer allows for the non-invasive, three-dimensional mapping of α2-adrenoceptor distribution and density in the brain. bruker.com The principle of PET relies on the detection of gamma rays produced when positrons emitted by the tracer annihilate with surrounding electrons, providing a quantitative measure of the tracer's location and concentration. bruker.com

Studies in both pigs and humans have demonstrated the utility of ¹¹C-yohimbine for PET imaging of α2-adrenoceptors. nih.govsnmjournals.orgsnmjournals.org These studies have shown that ¹¹C-yohimbine readily crosses the blood-brain barrier and binds selectively to α2-adrenoceptors. nih.govsnmjournals.org The distribution of the tracer in the brain aligns with findings from in vitro autoradiography studies. snmjournals.org

Characterization of Receptor Distribution and Occupancy in Living Systems

PET studies with ¹¹C-yohimbine have provided detailed maps of α2-adrenoceptor distribution in the living human brain. nih.govsnmjournals.orgmdpi.com High concentrations of these receptors have been identified in cortical areas, the hippocampus, and the cingulate gyrus, with moderate levels in subcortical structures and lower levels in areas like the basal ganglia and cerebellum. nih.govmdpi.com

Furthermore, PET can be used to measure receptor occupancy, which is the fraction of receptors bound by a drug. nih.govfrontiersin.org This is typically achieved by performing a baseline PET scan before drug administration and a second scan after the drug is given. nih.gov The reduction in the specific binding of the radiotracer indicates the degree of receptor occupancy by the unlabeled drug. nih.gov This information is crucial for drug development, as it helps to establish the relationship between drug dose, plasma concentration, and target engagement. frontiersin.org For instance, studies have shown that the binding of ¹¹C-yohimbine is displaceable, meaning that administration of unlabeled yohimbine reduces the PET signal, confirming that the tracer is binding to a finite number of specific receptor sites. snmjournals.org

Translational Relevance of Animal Model Findings to Fundamental Biological Mechanisms

Findings from preclinical animal models using compounds like yohimbine have significant translational relevance, bridging the gap between basic neurobiology and clinical applications. nih.gov These models are essential for investigating the mechanisms underlying psychiatric and neurological disorders and for the initial screening of potential therapeutic agents. nih.gov

The use of yohimbine to induce anxiety-like states in rodents, for example, serves as a preclinical model to test new anxiolytic drugs. synapcell.com The behavioral changes observed in these models can be correlated with physiological measures, such as changes in locomotor activity and EEG biomarkers. synapcell.com

Moreover, the development of translational tools that can be used across species, such as specific behavioral assays and imaging techniques like PET, enhances the predictive validity of animal models. nih.govnih.gov The ability to study the same neurochemical systems and brain regions in both animals and humans using parallel methodologies provides a more direct "translational bridge". nih.govnih.gov For instance, the validation of ¹¹C-yohimbine PET as a biomarker for synaptic noradrenaline levels in animal models, such as the pig, has paved the way for its use in human studies to investigate disorders like Parkinson's disease, depression, and epilepsy. au.dkoup.com

However, it is also acknowledged that there are limitations to the full translational potential of some models, and further research is often needed to refine them, for instance by including both sexes in studies and by more thoroughly investigating central nervous system effects following peripheral drug administration. nih.gov

Structure Activity Relationship Sar Investigations of 11 Hydroxyyohimbine

Structural Features Governing Pharmacological Activity

The potency and selectivity of 11-hydroxyyohimbine are governed by key structural motifs. The presence and position of functional groups, along with the three-dimensional arrangement of its atoms, dictate its binding affinity and efficacy at various receptors.

The introduction of a hydroxyl (-OH) group at the C-11 position on the indole (B1671886) ring of the yohimbine (B192690) structure is a pivotal modification that significantly influences its pharmacokinetic and pharmacodynamic properties. ontosight.ai this compound is the main hydroxylated metabolite of yohimbine in humans and possesses notable α2-adrenoceptor antagonist properties. nih.gov

| Compound | Bound Fraction (%) | Source |

|---|---|---|

| Yohimbine | 82% | nih.gov |

| This compound | 43% | nih.gov |

| 10-Hydroxyyohimbine | 32% | nih.gov |

The activity of yohimbine derivatives is known to be highly sensitive to changes in the stereochemistry of the yohimbane nucleus. clockss.org Alkaloids with the yohimbane skeleton are categorized into four subfamilies based on the stereochemical arrangement around the D-ring: normal (e.g., yohimbine), allo (e.g., rauwolscine), pseudo (e.g., pseudoyohimbine), and epiallo (e.g., reserpine). nih.govtandfonline.com Even subtle differences in the orientation of atoms, as seen among these diastereomers, can lead to dramatic shifts in pharmacological activity, including binding affinity and receptor selectivity. mdpi.comnih.gov

Significance of the Hydroxyl Group at the C-11 Position

Comparative SAR Analysis with Yohimbine and its Stereoisomers

A comparative analysis of this compound with yohimbine and its other stereoisomers—such as rauwolscine (B89727) and corynanthine—underscores the critical role of specific structural features.

As established, this compound functions as an α2-adrenoceptor antagonist with a potency comparable to yohimbine in biological systems, a property largely attributed to its lower plasma protein binding. nih.goveuropa.eu Both yohimbine and its 11-hydroxy metabolite are selective antagonists for the α2-adrenergic receptor. nih.govauburn.edu

| Compound | Primary Receptor Target | Primary Action | Key Structural Notes | Source |

|---|---|---|---|---|

| Yohimbine | α2-Adrenergic Receptor | Selective Antagonist | Parent compound; higher plasma protein binding. | auburn.edumdpi.com |

| This compound | α2-Adrenergic Receptor | Selective Antagonist | Metabolite with -OH at C-11; lower plasma protein binding results in comparable in-vivo potency to yohimbine. | nih.goveuropa.eu |

| Rauwolscine (α-Yohimbine) | α2-Adrenergic Receptor | Highly Selective Antagonist | Stereoisomer of yohimbine; greater selectivity for α2 over α1 receptors. | auburn.edu |

| Corynanthine | α1-Adrenergic Receptor | Selective Antagonist | Stereoisomer of yohimbine; selectivity is shifted to the α1 receptor. | auburn.edu |

Analytical Method Development and Validation for Research Applications of 11 Hydroxyyohimbine

Chromatographic Separation and Quantification Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the separation and quantification of 11-Hydroxyyohimbine from complex matrices such as biological fluids. nih.gov These methods allow for the effective separation of the parent compound, yohimbine (B192690), from its metabolites, including this compound and 10-Hydroxyyohimbine. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

The development of robust HPLC methods is essential for the accurate determination of this compound. Research has led to the establishment of sensitive and stability-indicating HPLC assays coupled with various detection systems. aensiweb.com

One established normal-phase HPLC method facilitates the simultaneous determination of yohimbine and its primary metabolite, this compound, in biological samples. nih.govresearchgate.net This particular method employs a LiChrosorb Si 60 column and fluorimetric detection, which offers high sensitivity. nih.gov The excitation and emission wavelengths for fluorimetric detection are set at 280 nm and 320 nm, respectively. nih.govresearchgate.net

Alternatively, reversed-phase HPLC methods, often utilizing C18 columns, have been developed for the analysis of yohimbine and its related compounds. researchgate.netcore.ac.uk These methods are typically coupled with UV detection at wavelengths around 270 nm. researchgate.netcore.ac.uk While these methods are robust for the parent compound, specific validation for this compound quantification is critical.

The table below summarizes key HPLC methodologies employed in the analysis of yohimbine and its metabolites.

| Parameter | Method 1 (Normal-Phase) | Method 2 (Reversed-Phase) | Method 3 (Reversed-Phase) |

| Analyte(s) | Yohimbine, this compound | Yohimbine HCl and degradates | Yohimbine HCl |

| Column | LiChrosorb Si 60 | C18 (4.6 × 150 mm, 5 μm) | C18 (4.6 × 150 mm, 5 μm) |

| Mobile Phase | 0.02 M Sodium Acetate (B1210297) (pH 5)-Methanol (5:95, v/v) nih.govresearchgate.net | Water-Methanol (55:45 V/V) with 0.5% Triethylamine (B128534) researchgate.netcore.ac.uk | 0.5% aq. Triethylamine (pH 3.0)-Methanol (65:35 v/v) aensiweb.com |

| Flow Rate | 1 ml/min nih.govresearchgate.net | 1.0 ml/min researchgate.netcore.ac.uk | 1 ml/min aensiweb.com |

| Detection | Fluorimetric (Ex: 280 nm, Em: 320 nm) nih.govresearchgate.net | UV at 270 nm researchgate.netcore.ac.uk | Fluorescence (Ex: 280 nm, Em: 360 nm) aensiweb.com |

Optimization Parameters for HPLC Analysis in Biological Samples

To ensure reliable and reproducible results, the optimization of HPLC parameters is a critical step in method development, especially for complex biological matrices like plasma. nih.gov

The composition and pH of the mobile phase are paramount for achieving effective separation. In normal-phase chromatography for this compound, a mobile phase consisting of a sodium acetate buffer and methanol (B129727) (5:95, v/v) at a pH of 5 has been shown to be effective. nih.govresearchgate.net The use of a buffer helps to control the ionization state of the analytes, thereby ensuring consistent retention times.

For reversed-phase methods, which are more common in pharmaceutical analysis, the mobile phase typically consists of an aqueous component and an organic modifier like methanol or acetonitrile. lcms.cz The addition of modifiers like triethylamine helps to reduce peak tailing for basic compounds like yohimbine alkaloids by masking residual silanol (B1196071) groups on the stationary phase. researchgate.netcore.ac.uk Adjusting the pH of the aqueous portion of the mobile phase is also crucial; for instance, a pH of 3.0, adjusted with orthophosphoric acid, has been used to ensure good chromatographic performance for yohimbine. aensiweb.com The ratio of the aqueous to organic phase is optimized to achieve the desired retention and resolution. For example, a water and methanol ratio of 55:45 (v/v) has been used for separating yohimbine from its degradation products. researchgate.netcore.ac.uk

The choice of the stationary phase, or column, is dictated by the polarity of the analyte and the desired separation mechanism. For the separation of the relatively polar this compound from the less polar yohimbine, a normal-phase silica (B1680970) column (LiChrosorb Si 60) has been successfully implemented. nih.govresearchgate.net In contrast, for general analysis of yohimbine and its degradation products, reversed-phase C18 columns are frequently employed due to their robustness and versatility. researchgate.netcore.ac.uk These columns consist of silica particles chemically bonded with an 18-carbon alkyl chain, providing a nonpolar stationary phase.

While not always explicitly detailed in every study for this compound, maintaining a constant column temperature is a standard practice in HPLC to ensure the reproducibility of retention times. Analyses are often performed at ambient temperature, but for methods requiring higher precision, a thermostatically controlled column compartment is used. core.ac.uk

The following table outlines key optimization parameters for the HPLC analysis of this compound and related compounds in biological samples.

| Parameter | Optimized Condition | Rationale/Effect | Source(s) |

| Mobile Phase pH | pH 5.0 (Normal-Phase) | Controls ionization for consistent retention. | nih.govresearchgate.net |

| pH 3.0 (Reversed-Phase) | Ensures good peak shape and retention for basic alkaloids. | aensiweb.com | |

| Mobile Phase Modifier | 0.5% Triethylamine | Reduces peak tailing by masking active silanol sites. | researchgate.netcore.ac.uk |

| Column Type | LiChrosorb Si 60 (Normal-Phase) | Effective for separating hydroxylated metabolites from the parent compound. | nih.govresearchgate.net |

| C18 (Reversed-Phase) | Versatile and robust for analyzing yohimbine and its degradates. | researchgate.netcore.ac.uk | |

| Detection Wavelength | Fluorimetric: Ex 280 nm, Em 320 nm | Provides high sensitivity for quantification in biological samples. | nih.govresearchgate.net |

| UV: 270 nm | Standard detection for yohimbine and related compounds. | researchgate.netcore.ac.uk |

Mobile Phase Composition and pH Considerations

Advanced Spectroscopic and Spectrometric Characterization Methods

Beyond chromatographic techniques, advanced spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including metabolites like this compound. nih.govfunaab.edu.ng Combined HPLC, NMR, and mass spectral analyses have been instrumental in identifying the hydroxylated metabolites of yohimbine at the C-10 and C-11 positions. nih.govresearchgate.net

The structures of 10- and this compound, synthesized under superacidic conditions, were elucidated using comprehensive spectroscopic methods, including 1D and 2D NMR techniques. researchgate.netnih.gov These techniques provide detailed information about the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations (in 2D NMR), researchers can precisely determine the position of the hydroxyl group on the yohimbine scaffold. libretexts.org The 13C NMR spectrum is particularly useful, as it reveals the number of distinct carbon environments in the molecule. nih.gov The presence of an additional oxygenated carbon signal compared to the parent yohimbine, along with shifts in the aromatic region, confirms the hydroxylation and its specific location. researchgate.net

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS), frequently coupled with chromatographic techniques like high-performance liquid chromatography (HPLC), is a cornerstone for the definitive identification and quantification of this compound in research settings. This powerful analytical tool provides high sensitivity and specificity, crucial for analyzing complex biological samples.

The identification of this compound, a primary metabolite of yohimbine, has been successfully achieved using combined HPLC and MS analyses. nih.gov These techniques have been instrumental in distinguishing it from other metabolites, such as 10-hydroxyyohimbine. nih.gov In such applications, the mass spectrometer measures the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of the analyte and its fragments. This information serves as a highly specific fingerprint for the compound.

For quantitative analysis, researchers often employ methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.net This approach combines the separation power of HPLC with the sensitive detection of MS. In a typical LC-MS setup, the sample is first injected into the HPLC system, where this compound is separated from other components in the matrix. The separated analyte then enters the mass spectrometer, where it is ionized, and the ions are detected. The intensity of the signal is proportional to the concentration of the analyte in the sample.

The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. In an MS/MS experiment, a specific precursor ion corresponding to this compound is selected, fragmented, and then a specific product ion is monitored for quantification. This technique, often referred to as multiple reaction monitoring (MRM), significantly reduces background noise and interferences, which is particularly advantageous when analyzing low concentrations of the metabolite in complex biological fluids like plasma. sciex.com High-resolution mass spectrometry (HRMS) is another valuable tool that provides highly accurate mass measurements, further increasing confidence in the identification of metabolites. sciex.com

Principles of Analytical Method Validation in Research Contexts

The validation of analytical methods is a critical process in research to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. globalresearchonline.netresearchgate.net This process involves systematically evaluating a method's performance characteristics to demonstrate its suitability for a specific analytical problem. globalresearchonline.netdemarcheiso17025.com For research applications involving this compound, this validation is essential for obtaining accurate and meaningful results. The core principles of method validation are outlined by international guidelines, such as those from the International Conference on Harmonisation (ICH). core.ac.ukresearchgate.net

Assessment of Method Precision (Repeatability, Intermediate Precision, Reproducibility)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.comeuropa.eu It is a measure of the random error of a method and is typically expressed as the standard deviation or relative standard deviation (RSD) of the results. The assessment of precision is considered at three levels:

Repeatability: This evaluates the precision of a method over a short interval of time with the same analyst and equipment. europa.eu It is also known as intra-assay precision. For instance, a study on the determination of yohimbine and its metabolites reported within-day reproducibilities (a measure of repeatability) for this compound of 5.9%. nih.gov

Intermediate Precision: This assesses the variations within a single laboratory, considering factors such as different days, different analysts, and different equipment. europa.eu This provides an indication of the method's robustness under typical laboratory variations.

Reproducibility: This measures the precision between different laboratories, often as part of a collaborative study. europa.eu It demonstrates the transferability of the method and is crucial for standardizing analytical procedures across different research sites.

The ICH guidelines suggest that precision should be assessed using a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration. europa.eu

Evaluation of Selectivity and Sensitivity for Complex Biological Matrices

Selectivity , also referred to as specificity, is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample. globalresearchonline.netelementlabsolutions.com In the context of this compound analysis, these interfering components can include the parent drug (yohimbine), other metabolites, endogenous compounds in the biological matrix (e.g., plasma, urine), and any other substances co-administered. unodc.org To assess selectivity, blank samples of the biological matrix are analyzed to ensure that no interfering peaks are present at the retention time of this compound. elementlabsolutions.com Spiked samples are also analyzed to demonstrate that the method can accurately measure the analyte without interference. unodc.org Chromatographic methods like HPLC are highly valuable for achieving selectivity. researchgate.net

Sensitivity of an analytical method refers to its ability to detect and quantify low concentrations of the analyte in a sample. elementlabsolutions.com This is a critical parameter when studying the pharmacokinetics of this compound, as its concentrations in biological fluids can be very low. europa.eu The sensitivity of a method is typically defined by its limit of detection (LOD) and limit of quantification (LOQ).

Determination of Limits of Detection and Quantification in Research Assays

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. biopharminternational.comddtjournal.net It is the concentration that provides a signal that can be distinguished from the background noise. unodc.org

The Limit of Quantification (LOQ) , also known as the quantitation limit (QL), is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. europa.eubiopharminternational.comddtjournal.net This is a more practical limit for quantitative research, as it represents the minimum concentration that can be reliably measured.

There are several methods for determining the LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach is commonly used for analytical methods that exhibit baseline noise, such as chromatography and spectrophotometry. ddtjournal.net A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is typical for the LOQ. europa.euunodc.org

Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD and LOQ can be calculated using the following formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve. ddtjournal.netund.edu

A study determining yohimbine and its metabolites reported a limit of determination for this compound of 1 ng/ml in biological samples. nih.gov Another study on yohimbine hydrochloride found the limits of detection and quantitation to be 5 and 40 ng/spot, respectively, using a high-performance thin-layer chromatography method. science.govscience.gov

Table of Research Findings on Analytical Method Parameters

| Parameter | Analyte | Method | Matrix | Finding | Reference |

| Repeatability (Within-day reproducibility) | This compound | HPLC with fluorimetric detection | Plasma | 5.9% | nih.gov |

| Limit of Determination | This compound | HPLC with fluorimetric detection | Biological samples | 1 ng/ml | nih.gov |

| Limit of Detection (LOD) | Yohimbine Hydrochloride | HPTLC | - | 5 ng/spot | science.govscience.gov |

| Limit of Quantification (LOQ) | Yohimbine Hydrochloride | HPTLC | - | 40 ng/spot | science.govscience.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.